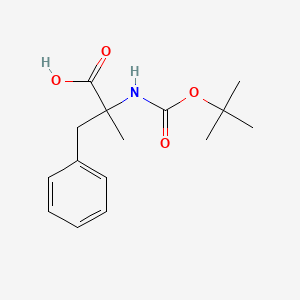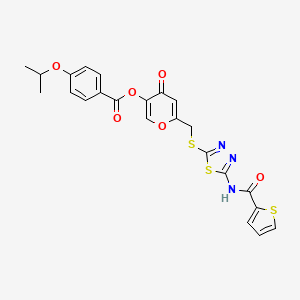
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate is a compound that falls within the class of organic heterocyclic chemicals It contains multiple functional groups, including an oxo group, thiophene, amide, thiadiazole, and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiophene-2-carboxamide Formation
The starting material thiophene can be transformed into thiophene-2-carboxamide through an amidation reaction.
Typical reagents: Thiophene-2-carboxylic acid, ammonia or amine, and a dehydrating agent such as EDC or DCC.
Reaction conditions: Room temperature to moderate heat, typically in a solvent like dichloromethane or DMF.
Formation of 1,3,4-Thiadiazole Ring
Thiophene-2-carboxamide can be reacted with thionyl chloride (SOCl₂) to introduce a thio group, forming 1,3,4-thiadiazole.
Reaction conditions: Elevated temperature under reflux.
Formation of 4H-Pyran Ring
The thiadiazole derivative undergoes a cyclization reaction to form the 4H-pyran ring.
Common reagents: Phosphorus oxychloride (POCl₃), a base like pyridine.
Reaction conditions: High temperature, often under an inert atmosphere.
Attachment of Isopropoxybenzoate Group
Finally, an esterification reaction to attach the isopropoxybenzoate group to the pyran ring.
Reagents: Isopropoxybenzoic acid, coupling agents like DCC.
Reaction conditions: Ambient to slight heat, often in a polar solvent.
Industrial Production Methods
Large-scale production involves similar steps but is optimized for yield and cost. Flow chemistry and catalytic processes are commonly employed to increase efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thiophene and thiadiazole moieties.
Reduction: : Reductive reactions can modify the carbonyl group or amide functionality.
Substitution: : Various nucleophilic substitution reactions can take place, particularly at the thiophene and benzene rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Alkylating agents, halogens for electrophilic substitutions.
Major Products
Depending on the reaction type, products can include various oxidized derivatives, reduced amides, and substituted benzene or thiophene compounds.
Aplicaciones Científicas De Investigación
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate is of interest in multiple research areas:
Chemistry: : Used as a building block for synthesizing more complex molecules. Its unique structure offers a variety of functional sites for chemical modifications.
Biology: : Potential as a bioactive compound, exhibiting antimicrobial, antifungal, or anticancer properties due to its heterocyclic structure.
Medicine: : Investigated for its potential to interact with biological targets, possibly used in drug development for various conditions.
Industry: : Application in creating new materials, especially where specific reactivity patterns are desired.
Mecanismo De Acción
The compound's effects stem from its ability to interact with molecular targets in biological systems:
Molecular Targets: : Enzymes, receptors, and DNA are potential targets.
Pathways Involved: : It may inhibit specific enzymes or modulate receptor activity, thus affecting cellular pathways like signal transduction or gene expression.
The thiophene and thiadiazole rings are particularly important for binding interactions.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
4-oxo-4H-pyran Derivatives: : Like 4-oxo-4H-pyran-3-yl benzoates, they share the pyran ring but differ in other substituents, impacting their reactivity and applications.
Thiadiazole Compounds: : 1,3,4-Thiadiazole is a common scaffold in medicinal chemistry, with many derivatives exhibiting a range of biological activities.
List of Similar Compounds
4-oxo-6-methyl-4H-pyran-3-yl benzoate
5-(thiophene-2-carboxamido)-1,3,4-thiadiazole
4-oxo-4H-pyran-3-yl isopropylbenzoate
By understanding these attributes, scientists and researchers can better appreciate the compound's potential and tailor its application to specific needs.
Propiedades
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S3/c1-13(2)31-15-7-5-14(6-8-15)21(29)32-18-11-30-16(10-17(18)27)12-34-23-26-25-22(35-23)24-20(28)19-4-3-9-33-19/h3-11,13H,12H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAXTCAIMKJPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2779814.png)
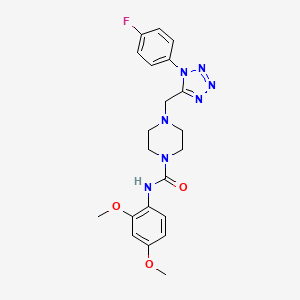
![N-(3-{[3-(3-bromophenoxy)-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2779820.png)
![5-(3,4-dimethylphenyl)sulfonyl-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2779821.png)
![4-butyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779824.png)
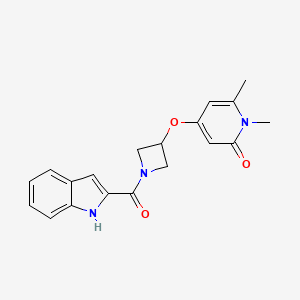
![3,6-dichloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2779828.png)
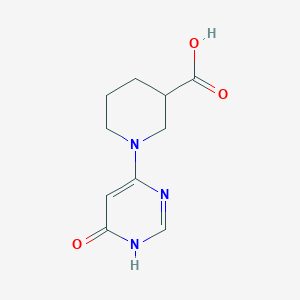
![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2779831.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2779833.png)

![3-[(2E)-but-2-en-1-yl]-1,7-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2779836.png)
